molecular formula C17H15Cl2N3O3S2 B2484905 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide CAS No. 865161-09-7

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide

Cat. No. B2484905
M. Wt: 444.35
InChI Key: NLVAHMHKNFQDKS-FXBPSFAMSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds typically involves multi-step chemical reactions, starting from simple precursors to gradually build up the desired molecular architecture. For instance, Talupur et al. (2021) described a detailed synthesis route for related benzo[d]thiazol derivatives through condensation and hydrolysis reactions, showcasing the intricate steps involved in creating such complex molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

Molecular structure analysis involves elucidating the geometric arrangement of atoms within a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For example, Inkaya et al. (2012) used X-ray diffraction and computational methods to characterize the molecular structure of a closely related thiazole derivative, highlighting the utility of these techniques in understanding compound geometries (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

Chemical Reactions and Properties

Chemical reactions involving (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide can be diverse, depending on the functional groups present in the molecule. These reactions can include nucleophilic substitutions, electrophilic additions, and condensation reactions. The chemical properties of the compound are largely determined by its functional groups, which can participate in various chemical reactions under different conditions.

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and solubility testing. Although specific data for (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is not readily available, closely related compounds exhibit unique physical properties that can inform on its behavior (Balijapalli et al., 2017).

Scientific Research Applications

Antimicrobial and Antitumor Activities

Synthesis and Characterization for Biological Evaluation

Compounds with similar chemical structures have been synthesized and characterized for their potential antimicrobial and antitumor activities. For instance, derivatives of thiophene and benzothiazole have been evaluated for their ability to inhibit microbial growth and cancer cell proliferation. These studies often involve the synthesis of novel compounds followed by in vitro or in vivo evaluations to assess their biological activities.

  • Talupur, Satheesh, and Chandrasekhar (2021) discussed the synthesis and antimicrobial evaluation of tetrazol-thiophene carboxamides, indicating potential applications in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
  • Pokhodylo, Shyyka, Savka, and Obushak (2010) explored novel transformations of amino and carbonyl/nitrile groups in thiophenes for potential pharmaceutical applications, including anticancer drug development (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Chemosensors for Anions

Development of Chemosensors

Certain benzothiazole derivatives have been synthesized to function as chemosensors for anions, such as cyanide, showcasing the utility of these compounds in environmental monitoring and safety applications.

  • Wang, Liu, Guan, Cao, Chen, Shan, Wu, and Xu (2015) synthesized coumarin benzothiazole derivatives as chemosensors for cyanide anions, highlighting their potential in detecting harmful substances (Wang et al., 2015).

Future Directions

Future research could focus on synthesizing and testing more derivatives of benzo[d]thiazol-2(3H)-one for potential biological activities. This could include testing them against a wider range of biological targets, or modifying the substituents to optimize their activity and selectivity .

properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S2/c1-9(23)20-10-3-4-12-13(7-10)26-17(22(12)5-6-25-2)21-16(24)11-8-14(18)27-15(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVAHMHKNFQDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide

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